Tert-butyl 2-amino-3-fluoropropanoate
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Overview
Description
Tert-butyl 2-amino-3-fluoropropanoate is an organic compound that belongs to the class of amino acid esters. It is characterized by the presence of a tert-butyl ester group, an amino group, and a fluorine atom attached to a propanoate backbone. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-3-fluoropropanoate typically involves the esterification of 2-amino-3-fluoropropanoic acid with tert-butanol. One common method involves the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as catalysts . The reaction proceeds under mild conditions, yielding the desired ester in good yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of heterogeneous catalysts and solvent-free conditions can also be employed to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-3-fluoropropanoate can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms of the compound, and the corresponding carboxylic acid and alcohol from hydrolysis.
Scientific Research Applications
Tert-butyl 2-amino-3-fluoropropanoate has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-3-fluoropropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity for its target, leading to more potent biological effects. The tert-butyl ester group can also influence the compound’s stability and solubility, affecting its overall bioavailability and efficacy .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-amino-3-chloropropanoate
- Tert-butyl 2-amino-3-bromopropanoate
- Tert-butyl 2-amino-3-iodopropanoate
Uniqueness
Tert-butyl 2-amino-3-fluoropropanoate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its halogenated analogs. The fluorine atom can enhance the compound’s metabolic stability and binding affinity, making it a valuable tool in drug design and development .
Properties
IUPAC Name |
tert-butyl 2-amino-3-fluoropropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FNO2/c1-7(2,3)11-6(10)5(9)4-8/h5H,4,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDACCOPPORUQCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CF)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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